Welcome to the BenchChem Online Store!
molecular formula C11H15F3N2O B3165559 3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline CAS No. 900254-37-7

3-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)aniline

Cat. No. B3165559
M. Wt: 248.24 g/mol
InChI Key: UFTCFHSUULJWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07652041B2

Procedure details

A mixture of 2-chloro-N1N-dimethylethanamine (0.355 g, 2.66 mmol), 3-nitro-5-(trifluoromethyl)phenol (0.500 g, 2.41 mmol) and Cs2CO3 (2.36 g, 7.24 mmol) in DMF (19 mL) was stirred at rt until reaction complete by TLC (1:1 EtOAc:Hexane). The mixture was diluted with EtOAc and washed with water. The organic solution was dried over Na2SO4, filtered, and concentrated to give the desired product as a brown oil (0.490 g, 63%). LCMS: (FA) ES+ 304.3 (M+1).
[Compound]
Name
2-chloro-N1N-dimethylethanamine
Quantity
0.355 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([OH:14])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)([O-])=O.C([O-])([O-])=O.[Cs+].[Cs+].CCCC[CH2:25][CH3:26].[CH3:27][N:28](C=O)[CH3:29]>CCOC(C)=O>[CH3:27][N:28]([CH3:29])[CH2:25][CH2:26][O:14][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:7]=1)[NH2:1] |f:1.2.3|

Inputs

Step One
Name
2-chloro-N1N-dimethylethanamine
Quantity
0.355 g
Type
reactant
Smiles
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C(F)(F)F)O
Name
Cs2CO3
Quantity
2.36 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
19 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(CCOC=1C=C(N)C=C(C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.